molecular formula C18H16FNO2S2 B6427005 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2329714-81-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B6427005
CAS No.: 2329714-81-8
M. Wt: 361.5 g/mol
InChI Key: YBOJVPQSDYBRKQ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound featuring a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the coupling of 1-benzothiophene-3-yl with appropriate reagents to introduce the hydroxyethyl and sulfanyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: In the medical field, this compound has shown promise in drug discovery. Its ability to interact with biological targets makes it a potential candidate for therapeutic applications.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various industrial processes.

Mechanism of Action

The mechanism by which N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1-Benzothiophen-3-yl)ethanol

  • 2-[(4-Fluorophenyl)sulfanyl]acetic acid

  • N-(2-Hydroxyethyl)benzothiophene-3-carboxamide

Uniqueness: N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c19-12-5-7-13(8-6-12)23-11-18(22)20-9-16(21)15-10-24-17-4-2-1-3-14(15)17/h1-8,10,16,21H,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOJVPQSDYBRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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